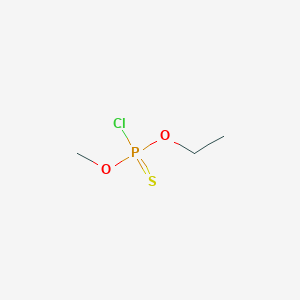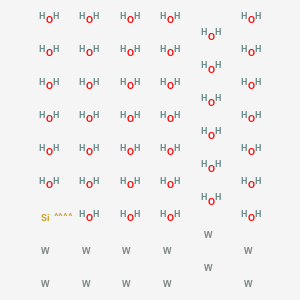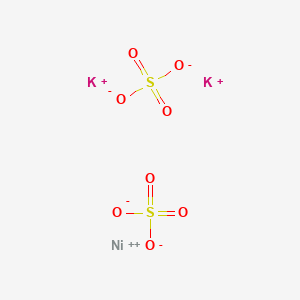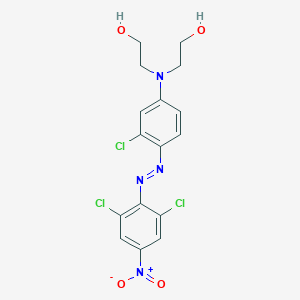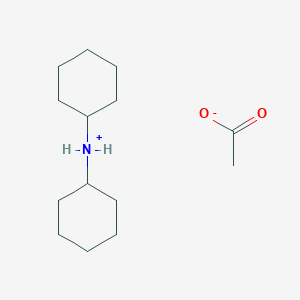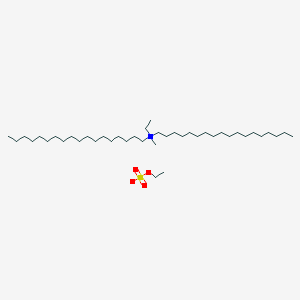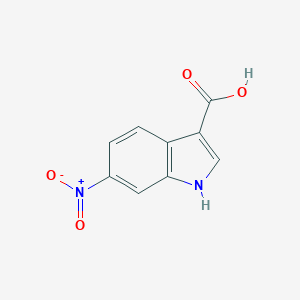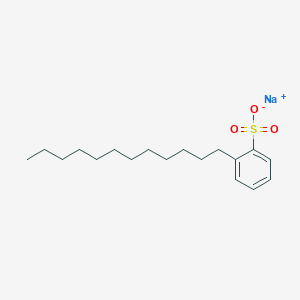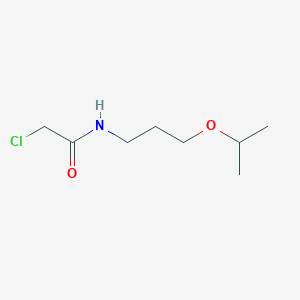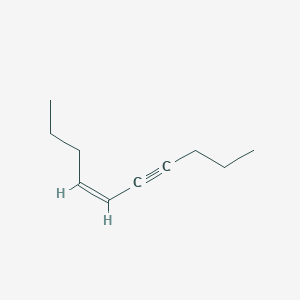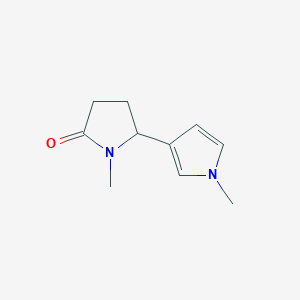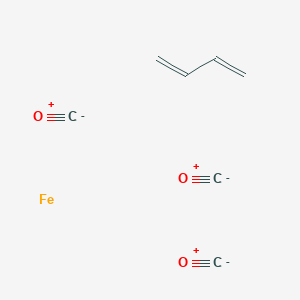
Iron, (eta4-1,3-butadiene)tricarbonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, (eta4-1,3-butadiene)tricarbonyl- is an organoiron compound with the chemical formula C7H6FeO3. It is a well-studied metal complex of butadiene, characterized by its orange-colored viscous liquid form that freezes just below room temperature . The compound adopts a piano stool structure, which is common among half-sandwich compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron, (eta4-1,3-butadiene)tricarbonyl- is typically synthesized by heating iron pentacarbonyl with 1,3-butadiene. The reaction is carried out in a sealed tube under nitrogen at approximately 135°C for 24 hours . The reaction can be summarized as follows:
Fe(CO)5+C4H6→(η4−C4H6)Fe(CO)3+2CO
Industrial Production Methods
While specific industrial production methods for Iron, (eta4-1,3-butadiene)tricarbonyl- are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, (eta4-1,3-butadiene)tricarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced under specific conditions to yield different iron complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines or amines as substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron, (eta4-1,3-butadiene)tricarbonyl- has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which Iron, (eta4-1,3-butadiene)tricarbonyl- exerts its effects involves its ability to coordinate with various ligands through its iron center. The eta4-1,3-butadiene ligand provides a stable binding environment, allowing the compound to participate in various catalytic cycles and chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclobutadieneiron tricarbonyl
- Isopreneiron tricarbonyl
- Iron pentacarbonyl
Uniqueness
Iron, (eta4-1,3-butadiene)tricarbonyl- is unique due to its specific eta4-1,3-butadiene ligand, which provides distinct reactivity and stability compared to other iron carbonyl complexes. Its piano stool structure also distinguishes it from other similar compounds .
Conclusion
Iron, (eta4-1,3-butadiene)tricarbonyl- is a versatile organoiron compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and a useful tool in both research and industrial applications.
Eigenschaften
IUPAC Name |
buta-1,3-diene;carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6.3CO.Fe/c1-3-4-2;3*1-2;/h3-4H,1-2H2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCJULAAWWTBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12078-32-9 |
Source


|
| Record name | (η4-1,3-Butadiene)tricarbonyliron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12078-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (η-1,3-butadiene)tricarbonyliron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
